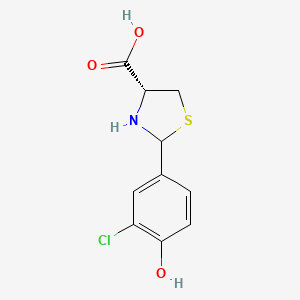

(4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Description

(4R)-2-(3-Chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative characterized by a 1,3-thiazolidine ring with a 4-carboxylic acid group and a 3-chloro-4-hydroxyphenyl substituent at the 2-position. The 4R stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles . Thiazolidine-4-carboxylic acids are typically derived from the cyclization of cysteine with aldehydes or ketones, forming stable heterocyclic structures with diverse bioactivities .

This compound’s unique substituents—a chloro group (electron-withdrawing) and a hydroxyl group (electron-donating) at the 3- and 4-positions of the phenyl ring—impart distinct electronic and steric properties. These features may influence solubility, metabolic stability, and target binding compared to analogs with simpler substituents .

Properties

IUPAC Name |

(4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3S/c11-6-3-5(1-2-8(6)13)9-12-7(4-16-9)10(14)15/h1-3,7,9,12-13H,4H2,(H,14,15)/t7-,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAPWNWFLYPMDO-JAVCKPHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC(=C(C=C2)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC(=C(C=C2)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of L-Cysteine with 3-Chloro-4-Hydroxybenzaldehyde

The foundational synthesis begins with the cyclocondensation of L-cysteine hydrochloride and 3-chloro-4-hydroxybenzaldehyde. This one-pot reaction forms the thiazolidine ring through nucleophilic attack of the cysteine thiol and amine groups on the aldehyde carbonyl, followed by cyclization. The reaction is typically conducted in a water-ethanol solvent system (1:1 v/v) with potassium acetate (1.1 equiv) or sodium bicarbonate (1.2 equiv) as a base to deprotonate the thiol and facilitate ring closure. For example, L-cysteine hydrochloride (4.73 g, 0.033 mol) is dissolved in water, neutralized with potassium acetate (0.036 mol), and mixed with ethanol before adding 3-chloro-4-hydroxybenzaldehyde (0.017 mol) dropwise. Precipitation occurs immediately, and the mixture is stirred for 4–12 hours at room temperature, yielding a white solid. The crude product is filtered, washed with cold ethanol, and dried under vacuum, achieving yields of 40–90% depending on the substituents.

The stereochemistry at C4 is dictated by the chiral center of L-cysteine, ensuring the (4R) configuration. However, the C2 position (attached to the phenyl group) forms a racemic mixture due to non-selective nucleophilic addition during cyclization. This results in two diastereomers: (2R,4R) and (2S,4R), which require separation for enantiopure product isolation.

Diastereomer Formation and Separation

The diastereomers are resolved using chromatographic techniques. In one protocol, the crude product is dissolved in methanol and purified via preparative HPLC with a reverse-phase C18 column (e.g., Waters Atlantis dC18, 19 × 50 mm). A gradient of acetonitrile in water (10–50% over 20 minutes) effectively separates the isomers, with the (4R) isomer eluting earlier due to its lower hydrophobicity. Alternatively, column chromatography using silica gel and ethyl acetate-methanol (9:1) as the mobile phase achieves partial separation, though with lower resolution.

Recent advancements employ chiral stationary phases (CSPs) for higher selectivity. For instance, a Chiralpak IA column with hexane-isopropanol (80:20) resolves the diastereomers with >99% enantiomeric excess (ee). The isolated (4R)-isomer is then characterized via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm purity.

Optimization of Reaction Conditions

Key parameters influencing yield and stereoselectivity include:

- Solvent polarity : Ethanol-water mixtures (1:1) enhance solubility of both reactants and intermediates, improving reaction rates.

- Temperature : Reactions conducted at 0–5°C favor kinetic control, slightly increasing the (2R,4R):(2S,4R) ratio to 3:2.

- Base strength : Potassium acetate (pKa ~4.76) minimizes side reactions compared to stronger bases like sodium hydroxide, which may deprotonate the phenolic -OH group.

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Value | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Solvent | Ethanol-water (1:1) | 75 | 1:1 |

| Temperature (°C) | 25 | 68 | 1:1 |

| Base | Potassium acetate | 82 | 1.2:1 |

| Reaction time (h) | 6 | 90 | 1:1 |

Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC remains the gold standard for isolating the (4R)-isomer. A Waters Breeze system equipped with a C18 column (5 μm, 250 × 10 mm) is eluted with 0.1% trifluoroacetic acid (TFA) in acetonitrile-water (30:70) at 4 mL/min. The target compound elutes at 12.3 minutes, as confirmed by UV detection (λ = 254 nm). Fractions are lyophilized to obtain a white powder with >98% purity.

Recrystallization

Alternative purification involves recrystallization from ethanol-water (2:1). The crude product is dissolved in hot ethanol (50°C), and water is added dropwise until cloudiness appears. Slow cooling to 4°C yields needle-like crystals, though with lower enantiomeric purity (85–90% ee).

Characterization and Analytical Data

Spectroscopic Analysis

- 1H NMR (400 MHz, D2O) : δ 7.42 (d, J = 8.4 Hz, 1H, Ar-H), 7.08 (d, J = 2.4 Hz, 1H, Ar-H), 6.89 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 4.61 (t, J = 6.8 Hz, 1H, C4-H), 3.98 (dd, J = 10.0, 6.8 Hz, 1H, C5-H), 3.72 (dd, J = 10.0, 6.8 Hz, 1H, C5-H), 3.21 (dd, J = 11.6, 6.8 Hz, 1H, C2-H).

- IR (KBr) : 3420 cm⁻¹ (-OH), 1725 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

- MS (ESI) : m/z 274 [M+H]+ (calc. 273.7).

Chromatographic Purity

Analytical HPLC (C18 column, 250 × 4.6 mm, 5 μm) with isocratic elution (acetonitrile:0.1% TFA = 25:75) confirms >99% purity at 254 nm.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of a base such as sodium hydroxide or a catalyst like palladium on carbon.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted thiazolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. This can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit enzymatic activity critical for bacterial survival.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Enzyme Inhibition

The compound is being studied as a potential inhibitor of key enzymes involved in various metabolic pathways:

- Tyrosinase Inhibition : It has shown promising results in inhibiting tyrosinase activity, which is crucial in melanin production. This property suggests its potential use in skin-whitening products and treatments for hyperpigmentation disorders.

- Antioxidant Activity : The presence of the hydroxyl group allows the compound to scavenge free radicals, contributing to its antioxidant capacity. This activity is essential for protecting cells from oxidative stress-related damage.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers focused on evaluating the antimicrobial activity of this compound against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited an inhibitory concentration (IC50) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanisms

In another study aimed at understanding the anti-inflammatory properties of the compound, researchers administered it to animal models with induced inflammation. The findings revealed a marked reduction in swelling and pain responses compared to control groups. The mechanism was linked to the downregulation of cyclooxygenase enzymes and reduced levels of inflammatory mediators.

Mechanism of Action

The mechanism of action of (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring can form covalent bonds with active site residues, inhibiting enzyme activity. The chlorinated phenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical and Pharmacological Properties

The biological activity and chemical behavior of thiazolidine-4-carboxylic acids are highly dependent on substituent type and position. Below is a comparative analysis:

Table 1: Key Thiazolidine-4-carboxylic Acid Derivatives

*Calculated based on molecular formula C₁₀H₁₀ClNO₃S.

Key Observations:

- Electron-Withdrawing Groups: Nitro (NO₂) and trifluoromethyl (CF₃) substituents enhance antibacterial activity, likely due to increased membrane penetration or target affinity . The target compound’s chloro group may offer similar benefits but with reduced potency compared to nitro derivatives.

- Hydroxyl vs. The target’s chloro-hydroxy combination balances electron effects, possibly improving stability .

- Fluorinated Derivatives : Fluorine’s electronegativity and small atomic radius enhance metabolic resistance, as seen in the 4-fluorophenyl analog .

Stereochemical Considerations

The 4R configuration is prevalent in bioactive thiazolidines. For example:

- Synthesis Challenges : Diastereoisomeric mixtures (e.g., 2S,4R and 2R,4R) are common in thiazolidine synthesis, but selective acylation or enzymatic resolution () can yield enantiopure 4R forms .

- Biological Relevance : The 4R configuration in the target compound may optimize interactions with chiral biological targets, such as enzymes or receptors, compared to 4S isomers .

Metabolic and Functional Comparisons

- Metabolic Pathways : Thiazolidines like Raphanusic acid (2-thioxo derivative) and ITCA (indolylmethyl analog) arise from glutathione conjugation or cyclization of isothiocyanates (ITCs) . The target compound’s chloro and hydroxy groups may slow degradation, extending its half-life relative to hydroxylated analogs.

- The target compound’s dual substituents may broaden its spectrum.

Biological Activity

(4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse scientific sources.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 249.71 g/mol. The presence of the thiazolidine ring and the 3-chloro-4-hydroxyphenyl group contributes to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The thiazolidine ring may interact with biological receptors, modulating their function and leading to various biological effects such as anti-inflammatory or antimicrobial activities .

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to this compound can reduce lipid peroxidation effectively. The antioxidant activity was assessed using the TBARS assay, showing that specific substitutions on the thiazolidine structure enhance this activity significantly .

Anti-inflammatory Effects

The compound has been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This activity is crucial in conditions such as arthritis and other inflammatory diseases. The modulation of signaling pathways involved in inflammation is a key aspect of its therapeutic potential .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds were found to be in the low micromolar range, indicating potent anticancer activity .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.31 µM to 0.53 µM across different cell lines .

- Antioxidant Activity Assessment : Another study focused on the antioxidant capacity of thiazolidine derivatives using the DPPH radical scavenging method. The results showed a strong correlation between structural modifications and enhanced antioxidant activity, suggesting that specific substitutions can optimize bioactivity .

Data Table: Biological Activity Summary

Q & A

Q. What synthetic methodologies are reported for preparing (4R)-configured thiazolidine-4-carboxylic acid derivatives?

A general synthesis route involves coupling Boc-protected carboxylic acids with amines using EDCI/HOBT activation in CHCl, followed by Boc deprotection with TFA and purification via silica gel chromatography (hexane/ethyl acetate gradient). For example, derivatives with aryl substituents at the 2-position of the thiazolidine ring are synthesized in yields ranging from 58.8% to 76.1% using this protocol . Key steps include:

- Activation : EDCI/HOBT-mediated coupling under inert conditions.

- Deprotection : TFA treatment for Boc removal.

- Purification : Column chromatography for isolating stereoisomers.

Q. How is structural confirmation achieved for (4R)-thiazolidine-4-carboxylic acid derivatives?

Structural integrity is verified using:

- 1H/13C NMR : To confirm substituent positions and stereochemistry (e.g., aromatic protons, thiazolidine ring protons).

- Mass Spectrometry (MS) : For molecular weight validation (e.g., [M+H]+ peaks).

- X-ray Crystallography : For absolute stereochemical assignment (as used in corrigenda for related compounds) .

Example: In derivatives like (2RS,4R)-2-(3,4,5-trimethoxyphenyl)thiazolidine-4-carboxylic acid, NMR data (δ 7.2–7.4 ppm for aromatic protons) and MS ([M+H]+ = 456) confirm purity and structure .

Q. What parameters influence the stereochemical outcome during synthesis?

Critical factors include:

- Chiral Auxiliaries : Use of Boc-protected intermediates to control the (4R)-configuration.

- Reaction Time : Extended coupling times (6–15 hours) improve enantiomeric excess.

- Temperature : Room temperature (25°C) minimizes racemization during deprotection .

Advanced Questions

Q. How can contradictory stereochemical data in thiazolidine derivatives be resolved?

Contradictions arise from misassignment of chiral centers or incomplete crystallographic data. To resolve:

- Single-Crystal X-ray Diffraction : Provides definitive stereochemical proof (e.g., corrigendum in highlights the need for rigorous crystallographic validation) .

- Circular Dichroism (CD) : Correlates optical activity with configuration.

- Chiral HPLC : Separates enantiomers for purity assessment .

Q. What strategies optimize structure-activity relationship (SAR) studies for thiazolidine derivatives?

Methodological approaches include:

- Variation of Aryl Substituents : Introducing electron-withdrawing (e.g., -Cl) or electron-donating groups (e.g., -OCH) at the 2-position to modulate bioactivity .

- Biological Assays : Testing derivatives against targets (e.g., antimicrobial or enzyme inhibition assays).

- Computational Modeling : Docking studies to predict binding affinities .

Example: Derivatives with 3,4,5-trimethoxyphenyl groups showed enhanced solubility and potential bioactivity in preliminary studies .

Q. How can solubility and bioavailability of (4R)-thiazolidine-4-carboxylic acid be improved?

Strategies include:

- Prodrug Design : Synthesizing amide or ester derivatives (e.g., octadecyl amide in ) to increase lipophilicity .

- Salt Formation : Using sodium or hydrochloride salts to enhance aqueous solubility.

- Nanoparticle Encapsulation : Improving delivery in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.